ethyl N-[(2,6-dichlorophenyl)-(ethoxycarbonylamino)methyl]carbamate
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Overview
Description
Ethyl N-[(2,6-dichlorophenyl)-(ethoxycarbonylamino)methyl]carbamate is a synthetic organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique chemical properties make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2,6-dichlorophenyl)-(ethoxycarbonylamino)methyl]carbamate typically involves multiple steps. One common method includes the reaction of 2,6-dichloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with ethyl carbamate under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize by-products. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2,6-dichlorophenyl)-(ethoxycarbonylamino)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of new compounds with varied functional groups.
Scientific Research Applications
Ethyl N-[(2,6-dichlorophenyl)-(ethoxycarbonylamino)methyl]carbamate has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[(2,6-dichlorophenyl)-(ethoxycarbonylamino)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Ethyl N-[(2,6-dichlorophenyl)-(ethoxycarbonylamino)methyl]carbamate can be compared with other similar compounds, such as:
Mthis compound: This compound has a similar structure but with a methyl group instead of an ethyl group.
Propyl N-[(2,6-dichlorophenyl)-(ethoxycarbonylamino)methyl]carbamate: This compound has a propyl group, leading to different chemical properties and applications.
Properties
IUPAC Name |
ethyl N-[(2,6-dichlorophenyl)-(ethoxycarbonylamino)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4/c1-3-20-12(18)16-11(17-13(19)21-4-2)10-8(14)6-5-7-9(10)15/h5-7,11H,3-4H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTICQQVJHIULAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1=C(C=CC=C1Cl)Cl)NC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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